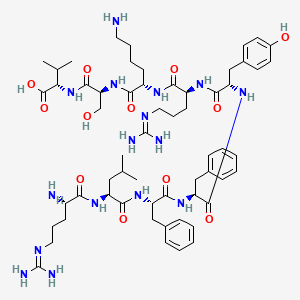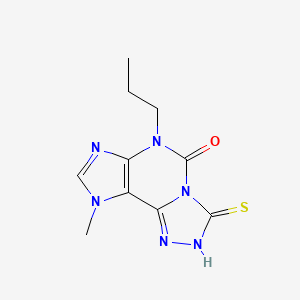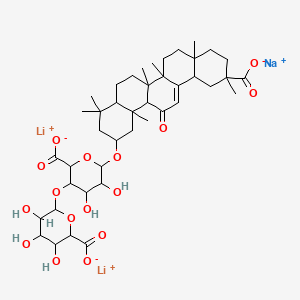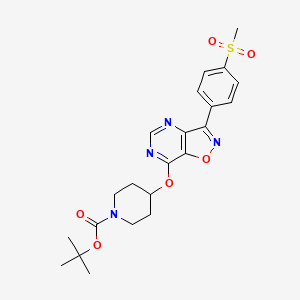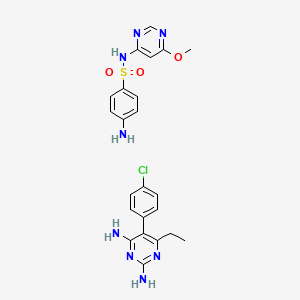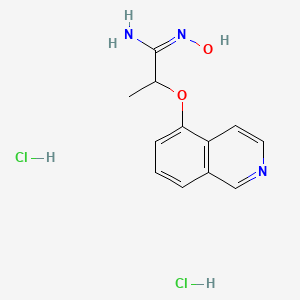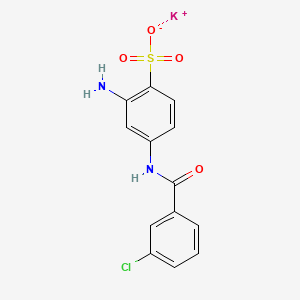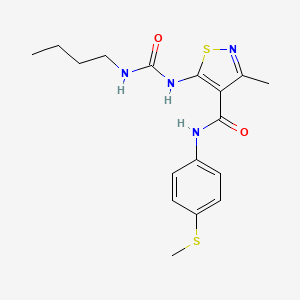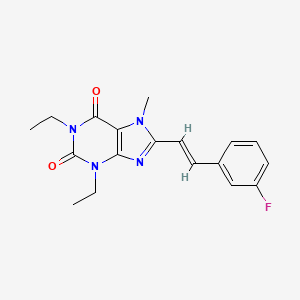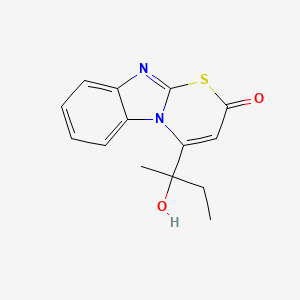
4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one est un composé organique complexe qui appartient à la classe des thiazino-benzimidazoles. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazine fusionné à un noyau benzimidazole, avec un groupe hydroxy-méthylpropyle attaché. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one implique généralement des réactions organiques en plusieurs étapes. Une voie synthétique courante comprend :
Formation du noyau benzimidazole : Ceci peut être réalisé par la condensation de l'o-phénylènediamine avec un acide carboxylique approprié ou ses dérivés en conditions acides.
Formation du cycle thiazine : L'intermédiaire benzimidazole est ensuite réagi avec un thioamide ou un réactif soufré similaire pour former le cycle thiazine.
Introduction du groupe hydroxy-méthylpropyle : La dernière étape implique l'alkylation du thiazino-benzimidazole avec un agent alkylant approprié, suivie d'une hydrolyse pour introduire le groupe hydroxy.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales, et l'utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone.
Réduction : Le composé peut être réduit pour modifier le cycle thiazine ou le noyau benzimidazole.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques ou le cycle thiazine.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de substitution : Halogènes, halogénoalcanes et autres électrophiles ou nucléophiles.
Principaux produits
Oxydation : Formation de la 4-(1-Oxo-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one.
Réduction : Formation de dérivés réduits des cycles thiazine ou benzimidazole.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, la 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses. Les chercheurs étudient ses interactions avec diverses cibles biologiques pour comprendre son mécanisme d'action.
Médecine
En médecine, ce composé est exploré pour ses applications thérapeutiques potentielles. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies infectieuses et du cancer.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux, notamment les polymères et les revêtements. Ses propriétés chimiques uniques le rendent adapté aux applications qui nécessitent stabilité et réactivité.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe hydroxy-méthylpropyle peut former des liaisons hydrogène avec les molécules biologiques, tandis que les cycles thiazine et benzimidazole peuvent participer à des interactions π-π et à d'autres interactions non covalentes. Ces interactions peuvent moduler l'activité des molécules cibles, ce qui conduit à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxy-1-methylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylpropyl group can form hydrogen bonds with biological molecules, while the thiazine and benzimidazole rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one
- 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-thione
- 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-sélénone
Comparaison
Comparée à ses analogues, la 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one est unique en raison de la présence de l'atome d'oxygène dans le cycle thiazine, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Les analogues thione et sélénone peuvent présenter des schémas de réactivité et des propriétés biologiques différents en raison de la présence d'atomes de soufre ou de sélénium, respectivement.
Cet aperçu détaillé fournit une compréhension complète de la 4-(1-Hydroxy-1-méthylpropyl)-2H-(1,3)thiazino(3,2-a)benzimidazol-2-one, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires
Propriétés
Numéro CAS |
136197-33-6 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
4-(2-hydroxybutan-2-yl)-[1,3]thiazino[3,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-14(2,18)11-8-12(17)19-13-15-9-6-4-5-7-10(9)16(11)13/h4-8,18H,3H2,1-2H3 |
Clé InChI |
VQQOIDIERBQNQR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC(=O)SC2=NC3=CC=CC=C3N12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


